molecular formula C18H26N2O B248156 N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide

N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide

Cat. No. B248156
M. Wt: 286.4 g/mol
InChI Key: LOSBVWVGKPNPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide, also known as UMB 425, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling and protein folding. By modulating the activity of the sigma-1 receptor, N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 may affect the function of various neurotransmitter systems, including dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has been shown to have various biochemical and physiological effects in animal models. In addition to its neuroprotective and analgesic effects, N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has been found to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders, respectively. N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 is its specificity for the sigma-1 receptor, which may reduce off-target effects compared to other compounds that affect multiple receptors. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 is its relatively low potency, which may require higher doses for therapeutic effects.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425. One area of interest is the development of more potent analogs of N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 that may have greater therapeutic potential. Another area of interest is the investigation of N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425's effects on other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 and its effects on various neurotransmitter systems.

Synthesis Methods

N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-methylpiperidine-1-carboxylic acid, followed by a coupling reaction with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide. The resulting compound is then purified through various methods, including column chromatography and recrystallization.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has been studied for its potential therapeutic applications in various areas, including neuroprotection, pain management, and addiction treatment. In neuroprotection, N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has been shown to protect against neuronal cell death induced by oxidative stress and excitotoxicity. In pain management, N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has been found to have analgesic effects in animal models of neuropathic pain. In addiction treatment, N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has been studied for its ability to reduce drug-seeking behavior in animal models of drug addiction.

properties

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C18H26N2O/c1-14-4-3-10-20(13-14)11-9-18(21)19-17-8-7-15-5-2-6-16(15)12-17/h7-8,12,14H,2-6,9-11,13H2,1H3,(H,19,21)

InChI Key

LOSBVWVGKPNPKG-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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